(S)-8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANOATE is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANOATE typically involves multiple steps. One common method includes the reaction of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl with 2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate
- 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl benzoate
- 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl cyclohexanecarboxylate
Uniqueness
Compared to similar compounds, 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANOATE is unique due to the presence of the sulfonyl amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25NO6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C23H25NO6S/c1-5-6-17-13-21(25)30-22-15(3)20(12-11-19(17)22)29-23(26)16(4)24-31(27,28)18-9-7-14(2)8-10-18/h7-13,16,24H,5-6H2,1-4H3/t16-/m0/s1 |
InChI Key |
TXLKNHMVSPHQNG-INIZCTEOSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](C)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.